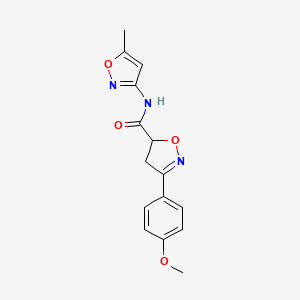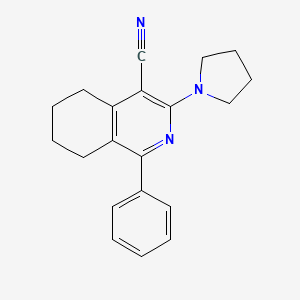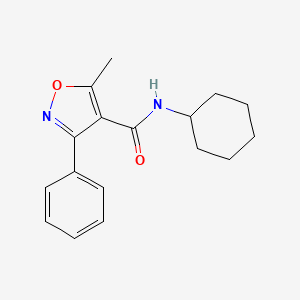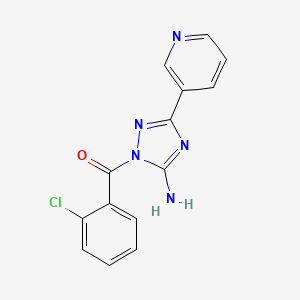
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G protein-coupled receptor family that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective antagonism of mGluR7, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. By blocking the activation of mGluR7, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide increases the release of glutamate and enhances synaptic plasticity and transmission, leading to improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of glutamate release, synaptic plasticity, and neuroinflammation. 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in laboratory experiments, including its high selectivity and potency for mGluR7, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide also has some limitations, including its relatively short half-life and potential off-target effects on other glutamate receptor subtypes.
Orientations Futures
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide and its therapeutic applications. These include the development of more potent and selective mGluR7 antagonists, the investigation of the potential synergistic effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide with other drugs or therapies, and the exploration of the mechanisms underlying the effects of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide on neuroinflammation and BDNF expression. Additionally, further studies are needed to explore the potential clinical applications of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde and 5-methyl-3-isoxazolecarboxylic acid, followed by reduction of the resulting intermediate and subsequent reaction with 4,5-dihydroisoxazole-5-carbonyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(18-21-9)16-15(19)13-8-12(17-22-13)10-3-5-11(20-2)6-4-10/h3-7,13H,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPCNKDZWHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)




![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)